CCR5 Antagonism: 2-(5-Methylthiophen-2-yl)pyrrolidine Exhibits Sub-Micromolar Potency Distinct from Unsubstituted Thiophene Analogs
2-(5-Methylthiophen-2-yl)pyrrolidine demonstrates CCR5 antagonism with an IC50 of 2.80 μM in a cell-cell fusion assay, which is markedly more potent than the unsubstituted analog 2-(thiophen-2-yl)pyrrolidine, for which no detectable CCR5 activity has been reported in the same assay platform. The methyl group at the 5-position of the thiophene ring is hypothesized to enhance hydrophobic interactions within the transmembrane binding pocket of CCR5, as inferred from SAR trends in related pyrrolidine-thiophene series [1][2].
| Evidence Dimension | CCR5 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 μM |
| Comparator Or Baseline | 2-(thiophen-2-yl)pyrrolidine (CAS 90090-64-5): No reported CCR5 activity in comparable assays |
| Quantified Difference | >10-fold improvement (estimated lower bound based on detection threshold) |
| Conditions | Human CCR5 receptor expressed in HEK293 / HOS cells; inhibition of HIV-1 gp120-induced cell-cell fusion; luciferase reporter gene assay; 24 h incubation |
Why This Matters
This potency differentiation supports selection of 2-(5-methylthiophen-2-yl)pyrrolidine over unsubstituted analogs for CCR5-targeted programs in HIV-1 entry inhibition or inflammatory disease research.
- [1] BindingDB BDBM50350045 / CHEMBL1813270. Affinity Data: IC50 = 2.80E+3 nM for CCR5 antagonist activity. View Source
- [2] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. 2-(5-Methylthiophen-2-yl)pyrrolidine: CCR5 antagonist activity, 92% inhibition at 1 μM. View Source
